Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

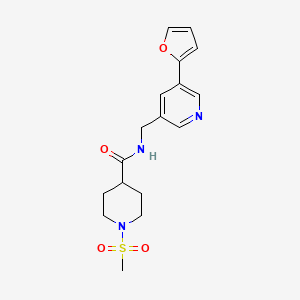

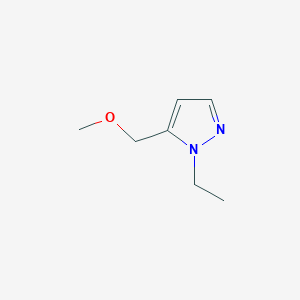

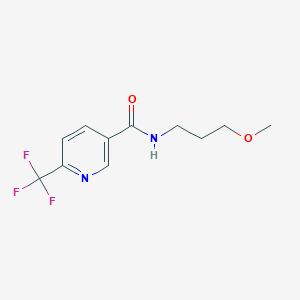

“Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound that contains a pyrimidine ring and a 1,2,4-triazole ring . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 1,2,4-triazole is a class of heterocyclic compounds that contain a five-member ring of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a pyrimidine ring attached to a 1,2,4-triazole ring via a carbon atom . The exact structure and the positions of the various functional groups would depend on the specifics of the synthesis .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. This compound was structurally characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating potential in the study of molecular structures and intermolecular interactions through Hirshfeld surface analysis and DFT calculations. It exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential in antimicrobial research (Lahmidi et al., 2019).

Chemical Transformations and Isomerizations

Research into the chemical behaviors of related pyrimidin-yl compounds has led to the formation of s-triazolo[4,3-c]pyrimidine and its rearrangement into s-triazolo[1,5-c]pyrimidines via acylaminoalkenyltriazoles, contributing to the understanding of chemical reactions and rearrangements in organic synthesis (Brown & Nagamatsu, 1978).

Anticancer and Anti-inflammatory Properties

Several studies have synthesized and evaluated heterocyclic derivatives including 1,2,4-triazole-3(4H)-one and pyrimidine-5-carbonitrile moieties for their anti-inflammatory and anticancer activities. These compounds have been shown to possess significant biological activities, highlighting the potential of pyrimidin-yl compounds in the development of new therapeutic agents (Fahmy et al., 2012).

Antiviral Applications

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, demonstrates the relevance of pyrimidin-yl compounds in antiviral drug development. This compound was synthesized in supercritical carbon dioxide, showcasing an environmentally friendly approach to pharmaceutical synthesis (Baklykov et al., 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and in what quantities . Without specific information, it’s not possible to provide detailed safety and hazard information.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant inhibition of cell growth . This suggests that Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate may interact with its targets in a similar manner, potentially leading to cell cycle arrest and apoptosis.

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and leading to cell cycle arrest . This can have downstream effects on cellular proliferation and survival.

Pharmacokinetics

Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . These changes were correlated with time- and dose-dependent decreases in the metabolite to parent plasma concentrations, suggesting that these changes result from a decrease in the oral clearance (CL) of the compound .

Result of Action

Similar compounds have shown significant inhibitory activity against cell growth . This suggests that Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate may have similar effects, potentially leading to cell cycle arrest and apoptosis.

Propriétés

IUPAC Name |

methyl 1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCLKNNSTJKNTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)